2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
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Overview
Description
2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound that features a unique structure combining imidazole, chlorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the attachment of the sulfanyl and methoxyethylacetamide groups under controlled conditions. Common reagents used in these reactions include anhydrous potassium carbonate, ethyl chloroacetate, and dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and solvent environment. For example, oxidation reactions may be carried out in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar imidazole core and are known for their diverse biological activities.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups exhibit various chemical and biological properties.
Methoxyphenyl Derivatives: These compounds are often used in medicinal chemistry for their pharmacological activities.
Uniqueness
2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-27-12-11-23-18(26)13-29-21-19(14-5-9-17(28-2)10-6-14)24-20(25-21)15-3-7-16(22)8-4-15/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKAIUHHLGHMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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